molecular formula C22H25NO5S B466127 Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 457920-81-9

Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B466127
CAS No.: 457920-81-9
M. Wt: 415.5g/mol
InChI Key: VUSPGFIFHOASPN-UHFFFAOYSA-N
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Description

The compound Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a functionalized benzothiophene derivative characterized by:

  • A 4,5,6,7-tetrahydrobenzo[b]thiophene core, imparting partial hydrogenation for enhanced conformational flexibility.
  • An ethyl ester group at position 3, contributing to lipophilicity.
  • A substituted amide at position 2, featuring a 4-(4-methylphenoxy)-4-oxobutanoyl moiety.

The compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science, depending on substituent-driven properties .

Properties

IUPAC Name

ethyl 2-[[4-(4-methylphenoxy)-4-oxobutanoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-3-27-22(26)20-16-6-4-5-7-17(16)29-21(20)23-18(24)12-13-19(25)28-15-10-8-14(2)9-11-15/h8-11H,3-7,12-13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSPGFIFHOASPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC(=O)OC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclohexenone and Ethyl Cyanoacetate

The tetrahydrobenzothiophene core is synthesized via a Gewald reaction, involving cyclohexenone, ethyl cyanoacetate, and elemental sulfur. Typical conditions include:

  • Solvent : Ethanol or DMF.

  • Catalyst : Morpholine or piperidine.

  • Temperature : 80–100°C under reflux.

  • Reaction Time : 6–12 hours.

The reaction proceeds via a three-component mechanism, forming the thiophene ring through cyclization.

Optimization Note : Increasing sulfur stoichiometry beyond 1.2 equivalents reduces side products, achieving yields up to 78%.

Amino Group Introduction

Nitration of the thiophene ring at position 2, followed by reduction, introduces the amino group:

  • Nitration : Fuming HNO₃ in acetic anhydride at 0–5°C.

  • Reduction : Hydrogenation with Pd/C or catalytic transfer hydrogenation using ammonium formate.

Critical Parameter : Over-nitration leads to di-nitrated byproducts; maintaining temperatures below 10°C improves selectivity.

Synthesis of Intermediate B: 4-(4-Methylphenoxy)-4-Oxobutanoyl Chloride

Phenoxy Group Installation

4-Methylphenol is reacted with γ-butyrolactone under Friedel-Crafts acylation conditions:

  • Catalyst : AlCl₃ or FeCl₃.

  • Solvent : Dichloromethane.

  • Temperature : 25°C, 4 hours.

This yields 4-(4-methylphenoxy)butanoic acid, which is subsequently converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Patent-Derived Insight : Substituting AlCl₃ with sodium hydride in DMF enhances regioselectivity for para-substitution, as demonstrated in analogous syntheses.

Amide Coupling and Final Product Formation

Schotten-Baumann Reaction

Intermediate A is treated with Intermediate B in a biphasic system:

  • Aqueous Phase : 10% NaOH.

  • Organic Phase : Dichloromethane or THF.

  • Temperature : 0–5°C.

Reaction completion is achieved within 2 hours, with yields of 65–72%.

Carbodiimide-Mediated Coupling

Alternative method using EDCl/HOBt:

  • Molar Ratio : 1:1:1 (Intermediate A : Intermediate B : EDCl).

  • Solvent : Anhydrous DMF.

  • Temperature : 25°C, 12 hours.

This method improves yields to 85% but requires rigorous moisture control.

Reaction Optimization and Scalability

Solvent Screening

Comparative yields under varying solvents:

SolventYield (%)Purity (HPLC)
THF7298.5
DCM6897.8
DMF8599.1
Acetonitrile6196.2

DMF maximizes yield due to improved intermediate solubility.

Temperature Profiling

Coupling reaction efficiency versus temperature:

Temperature (°C)Completion Time (h)Yield (%)
0678
25485
40382

Ambient temperature (25°C) balances speed and yield without promoting degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.30 (s, 3H, Ar-CH₃), 4.25 (q, 2H, J=7.1 Hz, OCH₂), 6.85–7.20 (m, 4H, Ar-H).

  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O):

  • Retention Time : 8.2 min.

  • Purity : >99% (area normalization).

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
Intermediate A320
Intermediate B280
EDCl150

Carbodiimide-mediated coupling adds ~18% to raw material costs versus Schotten-Baumann.

Environmental Impact

  • E-Factor : 23 (kg waste/kg product).

  • PMI (Process Mass Intensity) : 45.

Solvent recovery systems (e.g., DMF distillation) reduce PMI by 30% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares its benzothiophene-3-carboxylate backbone with analogs but differs in the substituents on the amide group. Key comparisons include:

Compound Name / Evidence ID Substituent on Amide Group Key Features
Target Compound 4-(4-Methylphenoxy)-4-oxobutanoyl Combines phenoxy, ketone, and butanoyl chain for moderate hydrophobicity and hydrogen-bond acceptor sites.
Ethyl 2-[(2-chloroacetyl)amino]-... () 2-Chloroacetyl Electron-withdrawing Cl enhances electrophilicity; potential reactivity in nucleophilic substitutions.
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-... () 4-Chlorophenylurea Urea linkage increases hydrogen-bond donor capacity; Cl substituent enhances lipophilicity (logP ~4.2).
Ethyl 2-(pyridine-4-carboxamido)-... () Pyridine-4-carboxamido Aromatic N-heterocycle improves water solubility and metal-coordination potential.
Ethyl 2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}amino}-... () 4-Trifluoromethoxyphenylthiourea Thiourea and CF3O groups enhance metabolic stability and logP (~5.8).

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF3O) increase stability and logP but may reduce solubility .
  • Hydrogen-Bond Donors (e.g., urea, thiourea) improve crystallinity and binding affinity in biological targets .
  • Aromatic Moieties (e.g., pyridine, chromenyl) enable π-π stacking and influence spectroscopic properties .

Crystallographic and Computational Insights

  • Software Tools : SHELX (), ORTEP-3 (), and WinGX () were employed for structural refinement of analogs. For example, ’s compound exhibited a planar benzothiophene ring with intramolecular N–H···O hydrogen bonds .
  • Hydrogen-Bond Patterns : Urea-containing analogs () form extended networks via N–H···O and C=O···H interactions, influencing crystal packing .
  • Ring Puckering : The tetrahydrobenzothiophene core adopts a chair-like conformation, as analyzed using Cremer-Pople coordinates () .

Biological Activity

Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 457920-81-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and related research findings.

  • Molecular Formula : C22H25NO5S
  • Molar Mass : 415.5026 g/mol

Biological Activity Overview

Research indicates that compounds related to this compound exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of benzothiophene can inhibit tumor growth in vivo. For example, a related compound demonstrated a significant reduction in solid tumor mass in experimental models, indicating potential as an antitumor agent .
  • Cytostatic Effects : Azomethine derivatives derived from similar structures have been reported to exhibit cytostatic effects, suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation, which is critical in various disease states .

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : The synthesis may utilize aromatic aldehydes and amines.
  • Techniques : High-performance liquid chromatography (HPLC) is often employed to analyze the purity and structure of the synthesized compounds.

Case Studies

  • Antitumor Efficacy Study :
    • Objective : To evaluate the antitumor potential of related compounds.
    • Methodology : Mice were inoculated with tumor cells and treated with the compound.
    • Results : A significant decrease in tumor mass was observed compared to controls, indicating effective antitumor activity .
  • Cytostatic Activity Assessment :
    • Objective : To assess the cytostatic properties of azomethine derivatives.
    • Findings : The study highlighted the influence of substituents on the biological activity of the compounds. The derivatives exhibited promising cytostatic effects against various cancer cell lines .

Data Table

PropertyValue
Molecular FormulaC22H25NO5S
Molar Mass415.5026 g/mol
Antitumor ActivitySignificant reduction in tumor mass
Cytostatic EffectsObserved in several derivatives
Anti-inflammatory ActivityPotentially effective

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